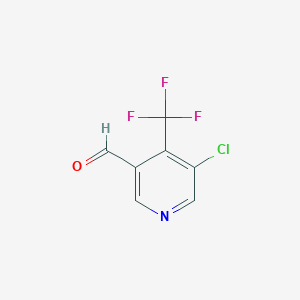

5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-2-12-1-4(3-13)6(5)7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZKHKZKGPWJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601207342 | |

| Record name | 3-Pyridinecarboxaldehyde, 5-chloro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256826-16-0 | |

| Record name | 3-Pyridinecarboxaldehyde, 5-chloro-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256826-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxaldehyde, 5-chloro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the trifluoromethylation of 4-chloropyridine using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or copper, can further improve the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 5-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid.

Reduction: 5-Chloro-4-(trifluoromethyl)pyridine-3-methanol.

Substitution: 5-Amino-4-(trifluoromethyl)pyridine-3-carbaldehyde.

Scientific Research Applications

5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its unique reactivity makes it a valuable building block for complex organic molecules.

Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets, such as enzymes or receptors.

Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting diseases that involve oxidative stress or inflammation.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings that require high chemical stability and resistance.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biological molecules, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chloro group can participate in halogen bonding, further stabilizing the compound’s interactions with its molecular targets.

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

Key Observations :

- Positional Isomerism : The location of chlorine and CF₃ groups significantly impacts electronic properties. For instance, the Cl at position 5 in the target compound may enhance electrophilic reactivity at the aldehyde group compared to Cl at position 2 (SH-5545) .

- Functional Group Diversity : Nitrile-containing analogs (e.g., QA-0266) exhibit distinct reactivity (e.g., participation in click chemistry) compared to aldehydes, which are more suited for nucleophilic additions .

Spectroscopic Differentiation

Stability and Handling

- Aldehyde-containing compounds are prone to oxidation, necessitating storage under inert conditions.

Biological Activity

5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClF3N, with a molecular weight of approximately 201.56 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable scaffold in drug development.

Target Interactions:

this compound exhibits activity against various biological targets, including:

- Enzymatic Inhibition: The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, such as kinases that are critical for cell proliferation and survival.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurochemical signaling pathways that are relevant in treating neurological disorders.

Biochemical Pathways:

The inhibition of target enzymes leads to alterations in several key biochemical pathways:

- Ras/Erk Pathway: This pathway is crucial for cell growth and differentiation. Inhibition can result in reduced tumor growth.

- PI3K/Akt Pathway: Modulating this pathway affects cell survival and metabolism, which is significant in cancer therapy.

Pharmacological Effects

Research indicates that this compound demonstrates various pharmacological effects:

-

Anticancer Activity:

- Studies have shown that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives have been tested against breast cancer cell lines (MDA-MB-231), revealing enhanced caspase activity indicative of apoptosis induction .

- Antimicrobial Properties:

-

Neuroprotective Effects:

- Preliminary studies suggest that the compound may have neuroprotective effects by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in MDA-MB-231 cells | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Neuroprotective | Modulates neurotransmitter systems |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of similar pyridine derivatives, this compound was found to inhibit cell proliferation significantly at concentrations as low as 10 µM. The mechanism involved the activation of apoptotic pathways leading to increased caspase-3 activity, confirming its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

A series of experiments demonstrated that derivatives of 5-Chloro-4-(trifluoromethyl)pyridine exhibited notable antibacterial activity. For example, compounds were tested against various bacterial strains, showing inhibition zones ranging from 7.5 mm to 25 mm depending on the structural modifications made .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde, and what are their respective yields and limitations?

- Methodology :

- Vilsmeier-Haack Formylation : A widely used method for introducing aldehyde groups on aromatic rings. For example, phosphorus oxychloride (POCl₃) and DMF are reacted with a pyridine precursor under controlled temperatures (0–10°C) followed by refluxing. This method is efficient for electron-deficient rings due to the directing effects of chloro and trifluoromethyl groups .

- Stepwise Halogenation-Formylation : A three-step synthesis (halogenation, trifluoromethylation, and formylation) can be adapted from protocols for analogous trifluoromethylpyridines. For instance, halogenation at the 4-position followed by trifluoromethylation via cross-coupling reactions (e.g., using Cu or Pd catalysts) and subsequent formylation via oxidation of a methyl group or direct aldehyde introduction .

- Yields : Vilsmeier-Haack typically achieves 60–75% yields, while stepwise methods vary (40–65%) depending on intermediate stability.

- Limitations : Vilsmeier-Haack requires strict anhydrous conditions, and stepwise methods may involve toxic intermediates (e.g., trifluoromethylating agents like CF₃I).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure and purity of this compound?

- NMR :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. Coupling between Cl and CF₃ groups may split aromatic protons.

- ¹³C NMR : The aldehyde carbon resonates at ~190 ppm. CF₃ groups show quartets (J ≈ 35 Hz) due to ¹³C–¹⁹F coupling .

- IR : A strong carbonyl stretch (C=O) near 1700 cm⁻¹ confirms the aldehyde group. C–F stretches (1100–1200 cm⁻¹) and C–Cl stretches (600–800 cm⁻¹) are also diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the exact mass (calc. for C₇H₄ClF₃NO: 214.0464). Fragmentation patterns include loss of CO (28 Da) from the aldehyde group .

Advanced Research Questions

Q. What strategies are effective for introducing the aldehyde group at the 3-position of the pyridine ring in the presence of chloro and trifluoromethyl substituents?

- Direct Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) on a pre-functionalized pyridine ring. The electron-withdrawing Cl and CF₃ groups activate the 3-position for electrophilic substitution .

- Oxidative Methods : Oxidize a 3-methyl group to the aldehyde using MnO₂ or SeO₂. This requires careful control to avoid over-oxidation to carboxylic acids .

- Protection-Deprotection : Temporarily protect reactive sites (e.g., NH groups) during formylation to prevent side reactions .

Q. How does the electronic environment of the pyridine ring influence the reactivity of the aldehyde group in this compound towards nucleophilic additions or condensations?

- Electron-Withdrawing Effects : The Cl and CF₃ groups increase the electrophilicity of the aldehyde by stabilizing the transition state through inductive effects. This enhances reactivity in:

- Schiff Base Formation : Condensation with amines proceeds efficiently under mild conditions (e.g., room temperature, ethanol solvent) .

- Wittig Reactions : High yields (70–85%) are achieved due to the strong electrophilic character of the aldehyde .

Q. What are the challenges in crystallizing this compound, and how can single-crystal X-ray diffraction be optimized for structural elucidation?

- Challenges :

- Low melting point and hygroscopicity complicate crystal growth.

- Polymorphism risks due to flexible aldehyde group.

- Optimization :

- Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures).

- Cryocooling (100 K) stabilizes crystals during data collection.

- Refinement with SHELXL software accounts for disorder in the CF₃ group .

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and potential biological interactions of this compound?

- DFT Studies :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites. The aldehyde carbon shows high electrophilicity (f⁺ ≈ 0.15), aligning with experimental reactivity .

- Molecular Docking :

- Dock into kinase active sites (e.g., BRAF V600E) to predict binding affinity. Structural analogs like tovorafenib (OJEMDA) show strong interactions with hydrophobic pockets via CF₃ and Cl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.